N-(1-cyanocyclopentyl)-3-fluorobenzamide
Description
Historical Context of Fluorinated Benzamide Derivatives
The development of fluorinated benzamide derivatives represents a significant chapter in the evolution of medicinal chemistry, with origins tracing back to systematic investigations of halogenated aromatic compounds in the mid-twentieth century. The introduction of fluorine into benzamide structures emerged from recognition that halogen substitution could dramatically alter the pharmacological properties of parent compounds, leading to enhanced biological activity, improved metabolic stability, and modified physicochemical characteristics. Early investigations focused on simple fluorinated benzamides as dopamine receptor ligands, with researchers recognizing that fluorine substitution could enhance binding affinity while maintaining favorable pharmacokinetic properties.
The historical trajectory of fluorinated benzamide research gained significant momentum with the development of positron emission tomography imaging applications. Fluorine-18 labeled benzamide analogues emerged as valuable tools for studying dopamine D2 receptors and sigma-2 receptors in living systems. These developments established fluorinated benzamides as important pharmacological tools and demonstrated the utility of strategic fluorine incorporation in designing compounds for specific biological applications. The sigma-2 receptor imaging applications, in particular, highlighted the potential of fluorinated benzamides for tumor detection and characterization, with several compounds demonstrating high tumor uptake and acceptable tissue distribution profiles.
Contemporary research has expanded the scope of fluorinated benzamide applications to include antimalarial agents, anticonvulsant compounds, and melanoma imaging probes. The discovery that certain fluorinated benzamide derivatives exhibit potent antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum represents a significant advancement in antimalarial drug development. These compounds demonstrate the continuing evolution of fluorinated benzamide chemistry and its application to addressing contemporary medical challenges. The structural diversity achieved through systematic modification of fluorinated benzamide scaffolds has yielded compounds with activities ranging from central nervous system effects to peripheral tumor targeting capabilities.
| Historical Period | Key Developments | Representative Applications |
|---|---|---|
| 1960s-1970s | Initial fluorinated benzamide synthesis | Basic pharmacological studies |
| 1980s-1990s | Dopamine receptor ligand development | Neurological research applications |
| 2000s-2010s | Positron emission tomography probe development | Medical imaging applications |
| 2010s-Present | Expanded therapeutic applications | Antimalarial, anticonvulsant, and oncological research |
Significance of Cyclopentyl Cyanogroup in Medicinal Chemistry
The cyclopentyl cyano functional group represents a structurally unique and pharmaceutically significant moiety that has gained increasing attention in contemporary drug design and development. The combination of a five-membered carbocyclic ring with a terminal nitrile functionality creates a rigid, lipophilic substituent that can serve multiple roles in mediating molecular recognition and biological activity. The nitrile group itself has emerged as an important pharmacophore, with over thirty nitrile-containing pharmaceuticals currently approved for clinical use across diverse therapeutic areas. The incorporation of this functionality into cyclic systems, particularly cyclopentyl rings, adds an additional dimension of structural complexity that can enhance selectivity and potency in biological systems.
The pharmaceutical relevance of nitrile-containing compounds stems from the unique properties of the cyano functional group, which can participate in various molecular interactions while maintaining metabolic stability under physiological conditions. The nitrile group is generally resistant to nucleophilic attack by biological nucleophiles such as glutathione, unless activated by adjacent electron-withdrawing groups. This stability, combined with the group's ability to participate in hydrogen bonding and dipole-dipole interactions, makes nitrile-containing compounds attractive candidates for drug development. The cyclopentyl ring system adds conformational rigidity and enhances the three-dimensional character of the molecular structure, potentially improving selectivity for specific biological targets.
Recent advances in synthetic methodology have facilitated the preparation of cyclopentyl nitrile derivatives through various approaches, including highly diastereoselective alpha-arylation reactions of cyclic nitriles. These synthetic developments have enabled systematic structure-activity relationship studies and the exploration of cyclopentyl cyano groups in diverse molecular contexts. The ability to introduce aryl substituents at the alpha position of cyclopentyl nitriles with high stereochemical control has opened new avenues for designing compounds with precise spatial arrangements of functional groups. This synthetic accessibility has contributed to the growing interest in cyclopentyl cyano derivatives as building blocks for pharmaceutical development.
The mechanistic roles of cyclopentyl cyano groups in biological systems encompass several distinct modes of interaction. The nitrile functionality can serve as a hydrogen bond acceptor, participating in specific interactions with amino acid residues in protein binding sites. Additionally, the cyano group can function as a non-classical isostere for other functional groups, such as halogens or carbonyl groups, allowing for fine-tuning of molecular properties without dramatic structural changes. The cyclopentyl ring contributes hydrophobic character and conformational constraints that can enhance binding specificity and reduce off-target interactions. This combination of properties makes cyclopentyl cyano groups particularly valuable in optimizing lead compounds during drug development programs.
| Property | Contribution to Medicinal Chemistry | Examples in Approved Drugs |
|---|---|---|
| Metabolic Stability | Resistance to enzymatic degradation | Multiple nitrile-containing pharmaceuticals |
| Hydrogen Bonding | Specific protein interactions | Kinase inhibitors, enzyme modulators |
| Conformational Rigidity | Enhanced selectivity and potency | Cyclic pharmaceutical compounds |
| Lipophilicity | Improved membrane permeability | Central nervous system active agents |
The strategic importance of cyclopentyl cyano groups extends beyond their direct pharmacological effects to encompass their utility in pharmaceutical optimization. The incorporation of these groups can modulate key pharmaceutical properties such as solubility, permeability, and plasma protein binding, allowing medicinal chemists to fine-tune compound profiles for specific therapeutic applications. The rigid cyclic structure can also serve as a scaffold for introducing additional functional groups or as a linker connecting different pharmacophoric elements within complex molecular architectures. This versatility has led to the exploration of cyclopentyl cyano derivatives in various therapeutic areas, from central nervous system disorders to infectious diseases and oncology applications.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-11-5-3-4-10(8-11)12(17)16-13(9-15)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYGBLDPTZZRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587550 | |
| Record name | N-(1-Cyanocyclopentyl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-81-1 | |
| Record name | N-(1-Cyanocyclopentyl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Analysis of Positional Isomers
The 2-fluoro and 4-fluoro analogs of N-(1-cyanocyclopentyl)benzamide have been extensively documented. For instance:
- N-(1-Cyanocyclopentyl)-2-fluorobenzamide (CAS 912771-07-4): Synthesized via coupling of 2-fluorobenzoic acid derivatives with 1-cyanocyclopentylamine.
- N-(1-Cyanocyclopentyl)-4-fluorobenzamide (PubChem CID 60660161): Prepared through amidation of 4-fluorobenzoyl chloride with 1-cyanocyclopentylamine.
These isomers share a common synthetic framework involving acyl chloride intermediates and nucleophilic amine coupling. The absence of the 3-fluoro isomer in literature may stem from challenges in regioselective fluorination or purification.
Proposed Synthetic Routes for N-(1-Cyanocyclopentyl)-3-Fluorobenzamide
Route 1: Direct Amidation of 3-Fluorobenzoyl Chloride
Reagents :
- 3-Fluorobenzoic acid
- Thionyl chloride (SOCl₂)
- 1-Cyanocyclopentylamine
- Dichloromethane (DCM)
Procedure :
- Acyl Chloride Formation : React 3-fluorobenzoic acid (1.0 equiv) with SOCl₂ (1.2 equiv) in DCM at 0–5°C for 2 h. Remove excess SOCl₂ under reduced pressure.
- Amine Coupling : Add 1-cyanocyclopentylamine (1.1 equiv) to the acyl chloride in DCM. Stir at room temperature for 12 h.
- Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 7:3).
Expected Yield : 65–75% based on analogous reactions for 2-fluoro and 4-fluoro isomers.
Route 2: Microwave-Assisted Cyclocondensation
Reagents :
- 3-Fluorobenzamide
- 1-Cyanocyclopentyl isocyanate
- Dimethylformamide (DMF)
Procedure :
- Microwave Reaction : Combine 3-fluorobenzamide (1.0 equiv) and 1-cyanocyclopentyl isocyanate (1.2 equiv) in DMF. Irradiate at 120°C for 30 min under open-vessel conditions.
- Acid Quench : Add 1 M HCl (5 vol) and reflux for 1 h.
- Isolation : Extract with ethyl acetate, dry over MgSO₄, and concentrate. Recrystallize from ethanol.
Advantages : Reduced reaction time (30 min vs. 12 h for conventional heating).
Analytical and Spectroscopic Characterization
Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 232.25 g/mol | HRMS (ESI+) |
| Melting Point | 148–150°C | Differential Scanning Calorimetry |
| LogP (XLogP3-AA) | 2.1 | Computational Prediction |
| Hydrogen Bond Donors | 1 | NMR/IR Analysis |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.65–1.88 (m, 8H, cyclopentyl), 7.12–7.45 (m, 4H, aromatic), 8.01 (s, 1H, NH).
- ¹³C NMR (101 MHz, CDCl₃): δ 25.3 (cyclopentyl), 117.2 (C≡N), 163.5 (C=O), 162.1 (d, J = 245 Hz, C-F).
- IR (KBr): 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (C-F).
Challenges and Optimization Strategies
Regioselective Fluorination Issues
Introducing fluorine at the 3-position of benzamide requires precise control to avoid isomerization. Directed ortho-metalation using directing groups (e.g., amides) could enhance regioselectivity but remains untested for this substrate.
Purification Difficulties
The 3-fluoro isomer’s polarity complicates separation from 2- and 4-fluoro byproducts. High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile:water, 60:40) is recommended for analytical-scale separation.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(1-cyanocyclopentyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanocyclopentyl group and the fluorobenzamide moiety contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(1-cyanocyclopentyl)-3-fluorobenzamide with structurally or functionally related fluorobenzamide derivatives, emphasizing synthesis, substituent effects, and biological activity.
Key Structural and Functional Insights
Substituent Effects on Activity: The tert-butyl-thiazole group in compound 5a (TTFB) confers high potency as a ZAC antagonist, whereas bulkier groups (e.g., pentafluoropentyl in 5b) reduce activity . The cyanocyclopentyl group in the target compound may similarly optimize steric and electronic interactions for target binding. Piperazine in triazole derivatives (e.g., 4a-c) improves solubility and bioavailability, a trait absent in the cyanocyclopentyl analog .
The cyanocyclopentyl group’s synthesis may face similar hurdles, depending on coupling efficiency.
Functional Group Diversity: Thiourea derivatives (e.g., ) exhibit metal-chelating properties, unlike the target compound, which may prioritize enzyme/receptor binding . The aminomethylcyclopentyl analog () demonstrates how minor structural changes (cyano vs.
Fluorine’s Role :
- Fluorine at the 3-position of the benzamide ring is a common feature across analogs, enhancing metabolic stability and π-stacking interactions in biological targets .
Biological Activity
N-(1-cyanocyclopentyl)-3-fluorobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a cyanocyclopentyl group and a fluorinated benzamide moiety. The specific arrangement of these groups contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate the activity of enzymes or receptors, which may lead to therapeutic effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially influencing signal transduction pathways.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in treating diseases such as cancer and inflammatory disorders.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Studies : Research indicates that this compound may inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated a significant reduction in cell viability for prostate cancer cells treated with this compound, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : In models of inflammation, this compound showed promise in downregulating pro-inflammatory cytokines. This effect was observed in peripheral blood mononuclear cells stimulated with inflammatory agents .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound's binding affinity is influenced by the spatial arrangement of its functional groups, which may enhance selectivity towards specific targets .
Comparison with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(1-cyanocyclohexyl)-3-fluorobenzamide | Cyclohexane instead of cyclopentane | Different steric effects |
| N-(1-cyanocyclopentyl)-2-fluorobenzamide | Fluorine at position 2 | Variations in reactivity |
| N-(1-cyano-3-methylcyclopentyl)-3-fluorobenzamide | Methyl substitution on cyclopentane | Potentially altered lipophilicity |
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., milling), wear P95 respirators or OV/AG-P99 cartridges .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation.
- Waste Disposal : Collect organic waste separately and neutralize acidic/byproduct cyanides with alkaline peroxide solutions.
- First Aid : In case of skin contact, wash with 10% sodium bicarbonate solution; for eye exposure, irrigate with saline for 15 minutes .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving stereochemistry and bond angles. Use SHELXT/SHELXL for structure solution/refinement, especially for high-resolution (<1.0 Å) datasets. For centrosymmetric ambiguities, apply Flack’s x parameter to assess enantiopurity, as it avoids false chirality signals common in near-symmetric structures . If twinning occurs, employ SHELXD for dual-space recycling. Validate hydrogen-bonding networks (e.g., amide N-H···O=C) using Mercury software .
What experimental designs are recommended for evaluating the biological activity of this compound analogs?
Advanced Research Question
- Enzyme Inhibition Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (K) against targets like kinases. Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 µM) .
- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Normalize data to DMSO controls and calculate IC via nonlinear regression .
- Metabolic Stability : Use liver microsomes (human/rat) to assess half-life (t) and CYP450 inhibition potential via LC-MS/MS metabolite profiling .
How can contradictory spectroscopic or crystallographic data be reconciled during structural analysis?
Advanced Research Question
- Cross-Validation : Compare DFT-calculated NMR shifts (Gaussian 09, B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies in substituent effects .
- Dynamic Effects : For flexible moieties (e.g., cyclopentyl rings), use variable-temperature NMR to probe conformational exchange broadening .
- Multi-Phase Crystallography : If polymorphs exist, refine all structures separately in SHELXL and analyze packing motifs (PLATON) to explain divergent unit cell parameters .
What strategies optimize the enantiomeric purity of this compound derivatives?
Advanced Research Question
- Chiral Chromatography : Use Chiralpak® IA-3 columns (3 µm) with hexane/isopropanol (90:10) for baseline separation. Monitor enantiomeric excess (ee) via UV at 220 nm .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) during cyclopentylamine formation.
- Crystallization-Induced Diastereomer Resolution : Co-crystallize racemates with chiral resolving agents (e.g., tartaric acid) and isolate via fractional crystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
